Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a pyrrolidine ring substituted with an iodinated methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Iodinated Methylphenyl Group: The iodinated methylphenyl group can be introduced through a halogenation reaction, where a methylphenyl precursor is treated with iodine in the presence of a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The iodinated methylphenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the structure and function of biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[1-(4-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: This compound has a similar structure but with a chlorine atom instead of iodine. The presence of chlorine may alter its reactivity and biological activity.
Ethyl 4-[1-(4-bromo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: The bromine-substituted analog may have different chemical properties and biological effects compared to the iodine-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodinated methylphenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O4/c1-3-26-18(25)21-8-6-20(7-9-21)15-11-16(23)22(17(15)24)14-5-4-13(19)10-12(14)2/h4-5,10,15H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIRGLRTHILSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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